N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide
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Overview
Description
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide typically involves the reaction of 3-chloroquinoxaline with benzimidamide under specific conditions. One common method is the Ullmann reaction, where 3-chloroquinoxaline is reacted with benzimidamide in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like N,N-dimethylformamide at elevated temperatures to achieve a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoxaline ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and phenols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxaline derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Scientific Research Applications
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its quinoxaline core.
Agriculture: Used as a precursor for the synthesis of agrochemicals with herbicidal and pesticidal properties.
Materials Science: Employed in the development of fluorescent materials, dyes, and organic semiconductors.
Biological Research: Investigated for its role in enzyme inhibition and as a molecular probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in cancer cells or the inhibition of bacterial growth. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Another quinoxaline derivative with similar biological activities.
2-(4-tert-butylphenoxy)-6-chloroquinoxaline: Known for its antibacterial properties.
Uniqueness
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11ClN4O |
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Molecular Weight |
298.73 g/mol |
IUPAC Name |
N'-(3-chloroquinoxalin-2-yl)oxybenzenecarboximidamide |
InChI |
InChI=1S/C15H11ClN4O/c16-13-15(19-12-9-5-4-8-11(12)18-13)21-20-14(17)10-6-2-1-3-7-10/h1-9H,(H2,17,20) |
InChI Key |
LMRQKWAPFVHEFN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC2=NC3=CC=CC=C3N=C2Cl)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC2=NC3=CC=CC=C3N=C2Cl)N |
Origin of Product |
United States |
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